2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE
Description
“2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” is a complex organic compound that features multiple functional groups, including amino, cyano, and iodophenyl groups
Properties
IUPAC Name |
2-amino-6-(dicyanomethylidene)-4-(2-iodophenyl)-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7IN6/c17-13-4-2-1-3-10(13)14-11(7-20)15(9(5-18)6-19)23-16(22)12(14)8-21/h1-4,23H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPCGXFUPNTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C#N)C#N)NC(=C2C#N)N)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7IN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano groups: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the iodophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Final modifications: Introduction of the amino group and any other necessary functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as anticancer or antimicrobial properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(PHENYL)-3(1H)-PYRIDINYL CYANIDE: Similar structure but without the iodine atom.
2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-BROMOPHENYL)-3(1H)-PYRIDINYL CYANIDE: Similar structure with bromine instead of iodine.
Uniqueness
The presence of the iodophenyl group in “2-AMINO-5-CYANO-6-(DICYANOMETHYLENE)-4-(2-IODOPHENYL)-3(1H)-PYRIDINYL CYANIDE” may confer unique reactivity and properties, such as enhanced ability to participate in halogen bonding or specific electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
